REACTION_CXSMILES
|
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([OH:8])[CH:2]=1.[C:9]1(=O)[O:14][C:12](=[O:13])[CH:11]=[CH:10]1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.CN(C)C=O>O>[OH:8][C:3]1[CH:4]=[CH:5][C:6]([N:7]2[C:12](=[O:13])[CH:11]=[CH:10][C:9]2=[O:14])=[CH:1][CH:2]=1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1N)O
|
Name
|
|
Quantity
|
29.7 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 15° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then gradually heated to 60° C., at which temperature the reaction
|
Type
|
WAIT
|
Details
|
was further continued for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
to precipitate N-(p-hydroxyphenyl) maleimide in the form of crystals
|
Type
|
CUSTOM
|
Details
|
The crystals were separated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)N1C(C=CC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.133 mol | |
AMOUNT: MASS | 25.1 g | |
YIELD: PERCENTYIELD | 48.2% | |
YIELD: CALCULATEDPERCENTYIELD | 48.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |